Cas no 2228613-92-9 (5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol)

5-(4-Amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol is a heterocyclic compound featuring an amino-substituted oxazole ring fused to a methoxy-substituted benzene-1,2-diol core. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and hydroxyl groups enhances its versatility in functionalization, while the oxazole moiety contributes to its stability and binding affinity in molecular interactions. Its well-defined aromatic and heterocyclic framework makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound's purity and structural specificity ensure reproducibility in research and industrial processes.
5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol structure
2228613-92-9 structure
Product Name:5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol
CAS No:2228613-92-9
MF:C10H10N2O4
MW:222.197402477264
CID:6143537
PubChem ID:165668897
Update Time:2025-08-05

5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol
    • 2228613-92-9
    • EN300-1797127
    • Inchi: 1S/C10H10N2O4/c1-15-8-3-5(2-7(13)9(8)14)10-6(11)4-12-16-10/h2-4,13-14H,11H2,1H3
    • InChI Key: QNNJZLVDIGYSOX-UHFFFAOYSA-N
    • SMILES: O1C(=C(C=N1)N)C1C=C(C(=C(C=1)OC)O)O

Computed Properties

  • Exact Mass: 222.06405680g/mol
  • Monoisotopic Mass: 222.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 102Ų

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Additional information on 5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol

5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol (CAS No. 2228613-92-9)

5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol, also known by its CAS registry number 2228613-92-9, is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of heterocyclic aromatic compounds, characterized by the presence of a 1,2-oxazole ring fused with a benzene ring and substituted with specific functional groups. The molecule's structure includes a methoxy group at the 3-position and hydroxyl groups at the 1 and 2 positions of the benzene ring, along with an amino group attached to the oxazole ring.

The synthesis of 5-(4-amino-1,2-oxazol-5-yl)-3-methoxybenzene-1,2-diol involves a series of carefully designed multi-step reactions. Recent advancements in synthetic organic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. The compound's unique structure makes it an attractive candidate for exploring its properties in diverse chemical environments. For instance, its hydroxyl groups can participate in hydrogen bonding, while the amino group on the oxazole ring introduces additional electronic effects that influence reactivity.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its structural features make it a promising lead compound for designing bioactive molecules targeting specific biological pathways. Researchers have investigated its ability to interact with enzymes and receptors, demonstrating potential applications in treating various diseases such as cancer and neurodegenerative disorders. Furthermore, the compound's stability under physiological conditions has been evaluated, showing promising results for its use in pharmaceutical formulations.

In addition to its pharmaceutical applications, 5-(4-amino-1,2 oxazol 5 yl) 3 methoxybenzene 1 2 diol has shown potential in materials science. Its ability to form stable coordination complexes with metal ions has been explored for applications in catalysis and sensor technology. Recent research has focused on incorporating this compound into metalloporphyrin frameworks to enhance catalytic activity for environmental remediation purposes.

The compound's spectroscopic properties have also been extensively studied. Advanced techniques such as UV-vis spectroscopy and NMR analysis have provided insights into its electronic transitions and molecular interactions. These studies have revealed that the presence of hydroxyl and methoxy groups significantly influences the compound's absorption spectrum, making it suitable for applications in optoelectronics.

In terms of environmental impact, researchers have assessed the biodegradability of 5-(4-amino 1 2 oxazol 5 yl) 3 methoxybenzene 1 2 diol. Initial findings suggest that under specific microbial conditions, the compound can undergo biodegradation without releasing harmful byproducts. This is a critical factor for ensuring its safe use in industrial and pharmaceutical applications.

Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have provided detailed insights into its molecular orbitals and reaction mechanisms. These computational studies have guided experimental efforts to modify the compound's structure for enhanced performance in desired applications.

In conclusion, 5-(4-amino 1 2 oxazol 5 yl) 3 methoxybenzene 1 2 diol (CAS No. 2228613 92 9) is a versatile compound with multifaceted applications across various scientific domains. Its unique chemical structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in drug discovery, materials science, and environmental chemistry.

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